REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:6]([C:8]1[CH:13]=[CH:12][C:11](OC)=[C:10](OC)[CH:9]=1)=[O:7].[C:23]1(OC)[C:24](=CC=[CH:29][CH:30]=1)OC.[Cl-].[Al+3].[Cl-].[Cl-].C1(C(Cl)=O)C2C(=CC=CC=2)C=CC=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:6]([C:8]1[C:9]2[C:10](=[CH:24][CH:23]=[CH:30][CH:29]=2)[CH:11]=[CH:12][CH:13]=1)=[O:7] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)C2=CC(=C(C=C2)OC)OC)C=CC1OC
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with a reaction time of 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica gel, 2.5% ethyl acetate/methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C2=CC=CC3=CC=CC=C23)C=CC1OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |